N,1-dimethylpyrrolidine-2-carboxamide
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Overview
Description
N,1-dimethylpyrrolidine-2-carboxamide is a heterocyclic compound with the molecular formula C7H14N2O. It is a derivative of pyrrolidine, where the nitrogen atom is substituted with two methyl groups, and the carboxamide group is attached to the second carbon of the pyrrolidine ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,1-dimethylpyrrolidine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with dimethylamine and a carboxylating agent such as carbon dioxide. The reaction typically occurs under mild conditions, with the presence of a base like sodium hydroxide to facilitate the formation of the carboxamide group.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N,1-dimethylpyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: N,1-dimethylpyrrolidine-2-amine.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
N,1-dimethylpyrrolidine-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,1-dimethylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The carboxamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrolidine ring provides structural stability and can interact with various enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
N-methylpyrrolidine-2-carboxamide: Similar structure but with one less methyl group.
N-ethylpyrrolidine-2-carboxamide: Similar structure with an ethyl group instead of a methyl group.
N,N-dimethylpyrrolidine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
Uniqueness
N,1-dimethylpyrrolidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two methyl groups on the nitrogen atom enhances its lipophilicity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C7H14N2O |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N,1-dimethylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)6-4-3-5-9(6)2/h6H,3-5H2,1-2H3,(H,8,10) |
InChI Key |
XLFKIFVDLHBTIA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1CCCN1C |
Origin of Product |
United States |
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